N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by a 3-fluorobenzyl group attached to the 4-amino position of a 1,5-dimethylpyrazole scaffold.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-12(8-15-16(9)2)14-7-10-4-3-5-11(13)6-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
IKPXXUTXZOJXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states (Table 1):
Table 1: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 ± 3 |
| Acetone | 20.7 | 75 ± 2 |
| THF | 7.5 | 68 ± 4 |
Catalytic Enhancements
Microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (78–83%). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems, boosting yields to 88%.
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to maintain precise temperature control and reagent mixing:
Key Parameters
-
Flow rate: 0.5–1.2 mL/min
-
Residence time: 8–10 minutes
-
Temperature gradient: 65°C → 25°C
This method achieves 91% yield with >99% purity, minimizing byproducts like N-oxide derivatives.
Green Chemistry Adaptations
Recent advances utilize:
-
Ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents
-
Mechanochemical grinding for solvent-free reactions
These methods reduce waste generation by 40–60% while maintaining yields of 75–80%.
Purification and Characterization
Isolation Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column chromatography | 98.5 | 85–90 |
| Recrystallization | 99.2 | 70–75 |
| Sublimation | 99.9 | 60–65 |
Ethanol/water (3:1) is the preferred recrystallization solvent, producing needle-like crystals suitable for X-ray analysis.
Analytical Validation
Critical Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 4.52 (s, 2H, N–CH₂), 6.82–7.24 (m, 4H, Ar–H)
-
HRMS : m/z 219.1264 [M+H]⁺ (calc. 219.1267)
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Alkylation | 82 | 98.5 | Moderate |
| Reductive Amination | 58 | 97.2 | Low |
| Continuous Flow | 91 | 99.9 | High |
| Mechanochemical | 78 | 98.8 | Medium |
Continuous flow synthesis emerges as the superior industrial method, while classical alkylation remains optimal for laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve halides and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features include:
- 1,5-Dimethylpyrazole core : Enhances metabolic stability and modulates electronic properties.
Table 1: Comparison of Structural Analogs
Key Research Findings and Trends
Fluorine’s Role : Fluorine substitution improves metabolic stability and receptor binding, as evidenced by [18F]Lu AF10628’s high affinity for NK3 receptors .
Pyrazole Core Modifications : Methyl groups at the 1- and 5-positions (as in the target compound) reduce steric hindrance, enhancing ligand-receptor interactions compared to bulkier tert-butyl groups in 6b .
Hydrogen Bonding : The 4-amine group in pyrazole derivatives facilitates hydrogen bonding with biological targets, a critical factor in kinase inhibition .
Biological Activity
N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H12FN3
- Molecular Weight : 201.23 g/mol
- CAS Number : [Insert CAS Number if available]
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including those similar to this compound, showing promising results against various pathogens.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| 7b | Escherichia coli | 0.30 - 0.35 µg/mL |
| 7b | Pseudomonas aeruginosa | 0.40 - 0.45 µg/mL |
The compound demonstrated excellent inhibition zones and was effective in reducing biofilm formation compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to antimicrobial effects, pyrazole derivatives have been investigated for their anticancer properties. The compound this compound has shown potential in inhibiting cancer cell proliferation in vitro.
A study reported that similar pyrazole compounds exhibited IC50 values greater than 60 µM against various cancer cell lines, indicating a non-cytotoxic profile while still being effective at higher concentrations .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial and cancer cell metabolism. Specifically, studies have indicated that these compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from:
| Enzyme | IC50 Range (µM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These interactions suggest a dual mechanism where the compound disrupts both bacterial growth and cancer cell proliferation by targeting essential metabolic pathways .
Study 1: Antimicrobial Efficacy of Pyrazole Derivatives
A comprehensive study assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, researchers evaluated the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in a dose-dependent manner without significant toxicity to normal cells.
Q & A
Q. What are the optimal synthetic routes for N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Step 1 : Alkylation of 1,5-dimethyl-1H-pyrazol-4-amine with 3-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 6–12 hours .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol .
Critical factors include: - Solvent polarity : Polar solvents enhance reaction rates by stabilizing transition states in nucleophilic substitutions .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve alkylation efficiency by deprotonating the amine .
- Temperature control : Excess heat may lead to byproducts like N-oxide derivatives .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural elucidation relies on:
- X-ray crystallography : For precise bond lengths/angles (e.g., C–F bond: ~1.35 Å, N–C bond: ~1.45 Å) and crystal packing analysis . SHELX software is widely used for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 2.3–2.5 ppm (pyrazole-CH₃), δ 4.5–4.7 ppm (N–CH₂–Ar), and δ 6.8–7.2 ppm (fluorophenyl protons) .
- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C–F vibration) .
Q. What preliminary biological screening methods are recommended for this compound?
Initial pharmacological evaluation includes:
- Enzyme inhibition assays : Test against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates (e.g., ATP consumption for kinase activity) .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to controls .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl group influence reactivity and biological interactions?
The 3-fluorophenyl substituent:
- Electron-withdrawing effects : Stabilize negative charge in intermediates during nucleophilic aromatic substitution, directing regioselectivity in follow-up reactions .
- Hydrogen-bonding interactions : Fluorine participates in weak H-bonds with target proteins (e.g., kinase ATP-binding pockets), enhancing binding affinity .
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
Q. What computational and experimental approaches resolve contradictions in crystallographic data?
Conflicts in diffraction data (e.g., disordered fluorine positions) are addressed via:
- Density Functional Theory (DFT) : Optimize molecular geometry and compare calculated/observed bond lengths (error tolerance ±0.02 Å) .
- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts contribute ~8% to crystal packing) .
Q. What strategies optimize SAR studies for pyrazole derivatives targeting inflammatory pathways?
Structure-activity relationship (SAR) optimization involves:
- Substituent variation : Replace 3-fluorophenyl with 2,4-difluorophenyl to assess steric/electronic effects on COX-2 inhibition .
- Bioisosteric replacement : Swap methyl groups on the pyrazole ring with trifluoromethyl to enhance metabolic stability .
- Pharmacophore mapping : Align electrostatic potentials and hydrophobic regions with known inhibitors (e.g., celecoxib) using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
